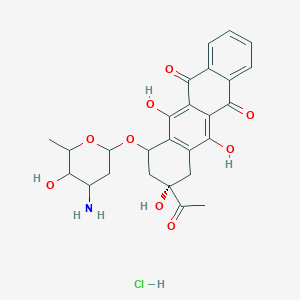
(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Idarubicin hydrochloride is a semisynthetic anthracycline antineoplastic agent. It is structurally and pharmacologically related to daunorubicin. Idarubicin hydrochloride is primarily used in the treatment of acute myeloid leukemia (AML) and other hematologic malignancies. It works by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is essential for DNA replication and repair .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of idarubicin hydrochloride involves multiple steps, starting from daunorubicin. The key steps include the removal of the methoxy group at position 4 of the anthracycline structure, which increases the compound’s lipophilicity and cellular uptake . The preparation method can involve the use of tetrabutyl ammonium halide to facilitate the conversion of intermediate compounds .
Industrial Production Methods: Industrial production of idarubicin hydrochloride typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes careful control of reaction parameters such as temperature, pH, and the concentration of reagents to ensure consistent product quality .
化学反応の分析
Types of Reactions: Idarubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Idarubicin hydrochloride can be reduced to its active metabolite, idarubicinol.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often employed in substitution reactions.
Major Products Formed:
科学的研究の応用
Idarubicin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying anthracycline chemistry and developing new synthetic methodologies.
Biology: Employed in research on DNA intercalation and the inhibition of topoisomerase II.
Medicine: Extensively used in clinical research for the treatment of acute myeloid leukemia and other cancers.
作用機序
Idarubicin hydrochloride exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This enzyme is crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, idarubicin hydrochloride prevents the religation of DNA strands, leading to DNA strand breaks and cell death . Additionally, the compound can induce histone eviction from chromatin, further disrupting cellular processes .
類似化合物との比較
Daunorubicin: An anthracycline antineoplastic agent with a similar mechanism of action but lower lipophilicity and cellular uptake.
Doxorubicin: Another anthracycline used for treating various solid tumors and hematologic malignancies.
Epirubicin: A derivative of doxorubicin with a slightly different side effect profile and pharmacokinetics.
Uniqueness of Idarubicin Hydrochloride: Idarubicin hydrochloride is unique due to its higher lipophilicity, which enhances cellular uptake and efficacy. The absence of a methoxy group at position 4 distinguishes it from other anthracyclines and contributes to its distinct pharmacological properties .
特性
分子式 |
C26H28ClNO9 |
|---|---|
分子量 |
534.0 g/mol |
IUPAC名 |
(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10?,15?,16?,17?,21?,26-;/m0./s1 |
InChIキー |
JVHPTYWUBOQMBP-YLZBIWBLSA-N |
異性体SMILES |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


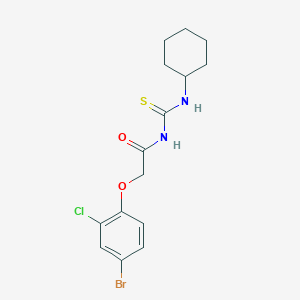
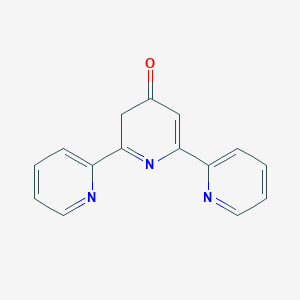
![3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B14798478.png)
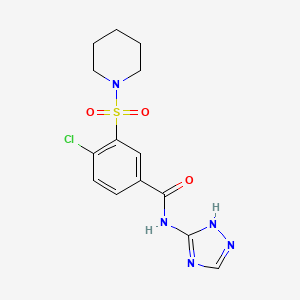
![(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine](/img/structure/B14798485.png)
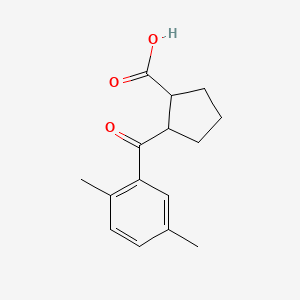
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)

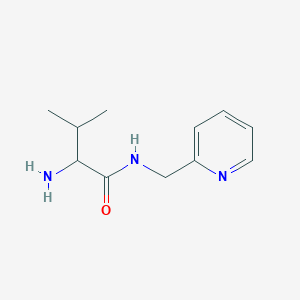
![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)
![(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B14798526.png)
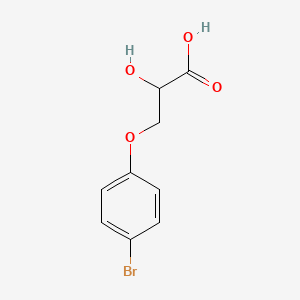
![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)

